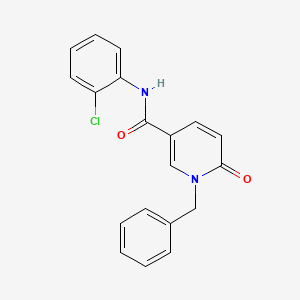

1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative featuring a benzyl group at position 1, a 2-chlorophenyl carboxamide substituent at position 3, and a ketone at position 6 (Fig. 1). While direct synthesis details are sparse in the provided evidence, its structural analogues suggest that it is synthesized via coupling reactions between substituted pyridinone carboxylic acids and anilines under controlled conditions .

Properties

IUPAC Name |

1-benzyl-N-(2-chlorophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O2/c20-16-8-4-5-9-17(16)21-19(24)15-10-11-18(23)22(13-15)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNLXSJDPHBNJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves a multi-step process. One common method starts with the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the dihydropyridine ring. This intermediate is then subjected to benzylation using benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be useful in treating cardiovascular diseases.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions, which can lead to vasodilation and reduced blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core pyridinone scaffold is shared with several derivatives, but variations in substituents significantly alter physicochemical and biological properties. Key analogues include:

Positional Isomerism and Functional Group Impact

- Benzyl Group Modifications : Replacing the benzyl group with halogenated or substituted benzyls (e.g., 3-chlorobenzyl in , 3-trifluoromethylbenzyl in ) alters steric bulk and electronic properties. For instance, trifluoromethyl groups increase hydrophobicity and resistance to oxidative metabolism .

- Carboxamide Substituents: The 2-chlorophenyl group in the target compound is distinct from analogues with 3-cyclopropylcarbamoylphenyl or 4-methoxyphenyl .

- Pyridinone Ring Substitutions: Addition of a 5-chloro substituent (e.g., ) increases electron-withdrawing effects, stabilizing the ketone at position 6 and modulating reactivity in downstream reactions.

Key Research Findings

- Electron-Withdrawing Groups: Chloro and trifluoromethyl substituents enhance stability but may reduce solubility. For example, the trifluoromethyl analogue in exhibits improved metabolic stability compared to non-halogenated derivatives.

- Hydrogen-Bonding Capacity: Carboxamide groups with hydrogen-bond donors (e.g., cyclopropylcarbamoyl in ) improve target engagement in enzyme inhibition assays, as demonstrated in Trypanosoma cruzi proteasome inhibitor studies .

- Positional Effects : Structural revision of aspernigrin A () underscores the criticality of substitution position; 6-benzyl isomers exhibit distinct NMR and crystallographic profiles compared to 4-benzyl variants .

Biological Activity

1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a dihydropyridine core, which is a common scaffold in many biologically active molecules. Its molecular formula is with a molecular weight of approximately 303.77 g/mol. The presence of the benzyl and chlorophenyl groups contributes to its reactivity and biological interactions.

Anti-inflammatory Properties

Research indicates that 1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide exhibits anti-inflammatory properties by modulating various inflammatory pathways. Key findings include:

- Cytokine Inhibition : The compound significantly reduces levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based models, indicating its potential as an anti-inflammatory agent .

- Enzyme Inhibition : It has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in the inflammatory response .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating:

- Cell Proliferation Inhibition : The compound inhibits the proliferation of cancer cells in vitro, particularly in models of breast and colon cancer .

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways .

The precise mechanisms underlying the biological activities of 1-benzyl-N-(2-chlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide are still under investigation. However, several pathways have been proposed:

- Receptor Binding : The compound may interact with specific receptors or enzymes, altering their activity and leading to therapeutic effects .

- Signal Transduction Modulation : It could influence various signaling pathways involved in inflammation and cancer progression, potentially through the inhibition of kinases or transcription factors .

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Study Type | Findings |

|---|---|

| Cytokine Profiling | Significant reduction in TNF-α and IL-6 levels upon treatment |

| Enzyme Inhibition Assays | Effective inhibition of COX and LOX activities |

| Cancer Cell Line Evaluation | Reduced proliferation in breast and colon cancer cell lines |

Animal Models

In vivo studies further support the anti-inflammatory effects observed in vitro:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.